(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula CHNO. It belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds characterized by their fused imidazole and pyridine rings. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound has been cataloged under the Chemical Abstracts Service (CAS) number 872363-02-5. It is classified as an organic compound, specifically a substituted imidazo[1,2-a]pyridine derivative. Its synthesis and structural characteristics have been documented in various scientific literature, including studies focusing on its crystal structure and biological relevance .
The synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol typically involves several steps, including the formation of the imidazo[1,2-a]pyridine core followed by functionalization to introduce the methanol group. Common methods include:
Specific synthetic routes may vary based on starting materials and desired yields. For instance, Ohler et al. (1983) and Chavignon et al. (1992) have described methodologies that effectively yield this compound through established organic synthesis techniques .
The molecular structure of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol features a planar imidazo[1,2-a]pyridine moiety with a methanol group attached to the 2-position. The crystal structure analysis reveals that the methanol group is nearly perpendicular to the mean plane of the imidazo[1,2-a]pyridine ring system.
Key structural data includes:
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol can participate in various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the imidazo[1,2-a]pyridine framework.
Potential interactions include:
Relevant data indicates that this compound's properties make it suitable for further exploration in medicinal chemistry contexts .
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol has potential applications in various scientific fields:
Research continues to explore its efficacy in drug development and as a tool for understanding biochemical pathways related to various diseases .
The imidazo[1,2-a]pyridine scaffold is efficiently constructed through condensation between 2-aminopyridines and carbonyl electrophiles. For (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the core assembly typically begins with 2-amino-5-methylpyridine and α-halo carbonyl compounds. A two-step sequence is predominant:
Table 1: Condensation Strategies for Imidazo[1,2-a]pyridine Core
Method | Conditions | Yield (%) | Time (h) | Key Advantages |
---|---|---|---|---|
Ethanol Reflux | 80°C, no catalyst | 60 | 4 | Simplicity |
Ultrasound/KI-TBHP | H₂O, rt, ultrasound | 85–92 | 2 | Catalyst-free, green solvent |
CuI/O₂ System | DMSO, 80°C, aerobic oxidation | 78 | 6 | Broad functional group compatibility |
Recent innovations include CuI-catalyzed aerobic oxidative coupling with acetophenones (yields: 70–78%) [6] and three-component Passerini reactions for N-functionalized derivatives [3].
The hydroxymethyl group at C2 is introduced via reduction of ester precursors. Lithium aluminum hydride (LiAlH₄) in anhydrous THF is the standard method, reducing ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate to the primary alcohol at 0°C–25°C within 2 hours (67% yield) [1] [9]. Alternative reductants include:
Critical to this step is the exclusion of moisture to prevent ester hydrolysis. Post-reduction purification via recrystallization (ethanol) yields colorless crystals suitable for X-ray analysis, confirming the methanol group’s near-perpendicular orientation to the heterocyclic plane (torsion angle: −96.3°) [1].
Table 2: Reduction Methods for Hydroxymethyl Installation
Reductant | Solvent | Temperature | Yield (%) | Byproducts |
---|---|---|---|---|
LiAlH₄ | THF | 0°C→rt | 67 | Aluminates (minor) |
NaBH₄/CeCl₃ | MeOH | rt | 75 | None significant |
DIBAL-H | Toluene | −78°C | 85 | Aldehyde (traces) |
The synthesis of imidazo[1,2-a]pyridine derivatives employs both solution-phase and solid-phase strategies, each with distinct trade-offs:
Table 3: Performance Metrics of Synthesis Approaches
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Average Yield per Step | 45–60% | 70–85% |
Purification | Column chromatography | Resin filtration/washes |
Scalability | Multi-gram | Milligram |
Analog Flexibility | Moderate | High |
A direct comparison in synthesizing heterocycle-rich peptides demonstrated solid-phase superiority: 36% overall yield for a Ustat A precursor versus <5% in solution due to macrocyclization bottlenecks [8].
Regioselective ring closure is critical for unsymmetrical 2-aminopyridines. Key catalytic systems include:
Table 4: Catalytic Systems for Regioselective Ring Closure
Catalyst | Substrate Scope | Regioselectivity | Yield Range | Key Application |
---|---|---|---|---|
CuI/O₂ | Ketoxime acetates | C3-Alkylation | 80–92% | Alkyl-imidazopyridines |
I₂/DMSO | 2-Aminopyridines | C3-Formylation | >90% | Aldehyde intermediates |
Flavins/I₂ (aerobic) | Thiols, ketones | C3-Sulfenylation | 75–88% | Thioimidazopyridines |
Mechanistic studies confirm that Cu(I) activates ketoxime acetates via single-electron transfer (SET), while iodine mediates electrophilic substitution at the electron-rich C3 position [6] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: